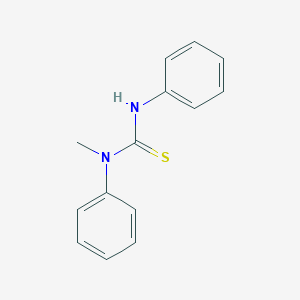

1-methyl-1,3-diphenylthiourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4949-93-3 |

|---|---|

Molecular Formula |

C14H14N2S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

1-methyl-1,3-diphenylthiourea |

InChI |

InChI=1S/C14H14N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) |

InChI Key |

WFICXIZBSZGSGV-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |

Isomeric SMILES |

CN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |

Other CAS No. |

4949-93-3 |

Origin of Product |

United States |

Contextual Significance of Thiourea Derivatives in Academic Chemistry

Thiourea (B124793), an organosulfur compound with the formula SC(NH2)2, and its derivatives represent a cornerstone in various fields of chemical research. analis.com.mysphinxsai.com Structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom, thiourea exhibits distinct chemical properties due to the difference in electronegativity between sulfur and oxygen. analis.com.my This structural feature imparts a wide range of functionalities, making thiourea derivatives valuable as ligands, intermediates in organic synthesis, and biologically active molecules. mdpi.commdpi.com

In coordination chemistry, the presence of nitrogen and sulfur atoms allows thiourea derivatives to act as versatile ligands, forming stable complexes with a variety of metal ions. analis.com.myconicet.gov.aruobasrah.edu.iq These complexes are explored for applications in catalysis, materials science, and even as potential therapeutic agents. rsc.orgacs.org The ability of the thiourea moiety to engage in hydrogen bonding and its tautomeric nature (thiol-thione) further contribute to its flexibility as a ligand. uobasrah.edu.iq

Furthermore, thiourea derivatives serve as crucial building blocks in the synthesis of numerous heterocyclic compounds, such as thiazoles, pyrimidines, and quinazolines. rsc.orgnih.govasianpubs.org These heterocyclic systems are prevalent in many pharmaceuticals and agrochemicals. The reactivity of the thiourea core allows for a diverse range of chemical transformations, leading to the generation of complex molecular architectures. conicet.gov.ar

The broad spectrum of biological activities exhibited by thiourea derivatives has also fueled extensive research. These compounds have shown potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. sphinxsai.commdpi.comanalis.com.mymdpi.com This diverse bioactivity stems from the ability of the thiourea scaffold to interact with various biological targets, including enzymes and receptors. analis.com.mybiointerfaceresearch.com

Overview of Research Trajectories for N Substituted Thioureas

Research into N-substituted thioureas, where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups, has been a particularly active area. The nature of the substituent groups significantly influences the chemical and physical properties of the resulting molecule, allowing for the fine-tuning of its reactivity, solubility, and biological activity. conicet.gov.aranalis.com.my

A major research trajectory involves the synthesis of novel N-substituted thiourea (B124793) derivatives and the development of efficient and environmentally friendly synthetic methodologies. asianpubs.org Traditional methods often involve the reaction of amines with isothiocyanates, while newer approaches explore solid-phase synthesis and the use of phase-transfer catalysts to improve yields and reduce reaction times. conicet.gov.arnih.gov

Another significant focus is the exploration of their coordination chemistry. N-substituted thioureas can act as monodentate, bidentate, or multidentate ligands, coordinating to metal centers through their sulfur and nitrogen atoms. uobasrah.edu.iqrsc.org Researchers are actively investigating the synthesis and characterization of metal complexes of N-substituted thioureas and exploring their potential applications in areas such as catalysis and materials science. conicet.gov.arrsc.org

The investigation of the biological activities of N-substituted thioureas is a prominent and rapidly expanding field. By systematically varying the substituents on the nitrogen atoms, chemists can create libraries of compounds for high-throughput screening against various biological targets. conicet.gov.ar This has led to the discovery of N-substituted thioureas with potent and selective activities, including anticancer, antimicrobial, and antiprotozoal properties. acs.orgmdpi.combiointerfaceresearch.com Structure-activity relationship (SAR) studies are crucial in this area to understand how specific structural features contribute to the observed biological effects. mdpi.com

Specific Focus on 1 Methyl 1,3 Diphenylthiourea and Its Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing this compound often involve straightforward reactions that have been well-established in organic chemistry for the preparation of disubstituted thioureas.

Isothiocyanate-Mediated Synthesis (e.g., Phenyl Isothiocyanate with Methylaniline)

A primary and widely used method for the synthesis of 1,3-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comnih.gov For the specific synthesis of this compound, this involves the reaction of phenyl isothiocyanate with N-methylaniline. lookchem.comchemsrc.com

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695). lookchem.com The nucleophilic nitrogen of N-methylaniline attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This addition reaction proceeds readily under mild conditions, often at room temperature or with gentle heating, to afford the desired product in high yield. lookchem.comresearchgate.net For instance, stirring phenyl isothiocyanate and N-methylaniline in ethanol at 25-30°C for one hour can result in a quantitative yield of this compound. lookchem.com

The versatility of this method allows for the synthesis of a wide array of thiourea derivatives by simply varying the amine and isothiocyanate starting materials. nih.gov

Table 1: Isothiocyanate-Mediated Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl Isothiocyanate | N-Methylaniline | Ethanol | 25-30 | 1 | 100 | lookchem.com |

| Phenyl Isothiocyanate | N-Methylaniline | Ethanol | Reflux (78) | 0.17 | 60 | lookchem.com |

| Phenyl Isothiocyanate | N-Methylaniline | - | - | - | 58 | chemsrc.com |

Reaction with Thiocarbamic Chlorides

Another, though less common, approach to thiourea derivatives involves the use of thiocarbamoyl chlorides. While specific examples for this compound are not prevalent in recent literature, the general methodology is known. This would theoretically involve the reaction of N-methyl-N-phenylthiocarbamoyl chloride with an amine or another suitable nucleophile. However, the synthesis of thioureas from isothiocyanates is generally more direct and avoids the handling of potentially less stable thiocarbamoyl chloride intermediates. google.com

One-Pot Synthetic Approaches

One-pot syntheses have gained traction for their efficiency, reducing the need for intermediate purification steps and minimizing waste. nih.govnih.gov For the synthesis of thioureas, one-pot methods can involve the in situ generation of the isothiocyanate intermediate. beilstein-journals.org

One such approach involves the reaction of an amine with carbon disulfide in the presence of a base. beilstein-journals.org This forms a dithiocarbamate (B8719985) salt, which can then be treated with a second amine or decompose to an isothiocyanate that subsequently reacts with an amine. beilstein-journals.org While this is a common strategy for symmetrical thioureas, it can also be adapted for unsymmetrical derivatives like this compound.

Another one-pot method involves the use of a thiophile, such as mercury(II) acetate (B1210297), to facilitate the reaction between a thiourea and a hydrazine (B178648) derivative, although this is more relevant for the synthesis of related heterocyclic compounds. nih.gov The Biginelli reaction, a one-pot three-component condensation, can also utilize thiourea derivatives to produce dihydropyrimidines. researchgate.netcem.com

Optimized Synthesis Techniques

To improve upon conventional methods, researchers have developed optimized techniques that often offer faster reaction times, higher yields, and more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. cem.comgrafiati.com The synthesis of N,N'-disubstituted thioureas can be efficiently achieved using microwave assistance. researchgate.net For example, the reaction of isothiocyanates with amines can be completed in minutes under microwave irradiation, often in solvent-free conditions, leading to high yields of the desired thioureas. researchgate.net This technique has been successfully applied to the synthesis of various symmetrical and unsymmetrical thioureas. researchgate.netajol.info The use of a solid support like magnesium oxide (MgO) can further enhance the reaction efficiency in dry media. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Disubstituted Thiourea

| Synthesis Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 4 hours | 86 | Reflux in Ethanol | researchgate.net |

| Microwave Irradiation | 5 minutes | - | Closed vessel, 90°C | ajol.info |

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a green and efficient alternative to traditional solvent-based synthesis. nih.govnih.gov This solvent-free approach has been successfully applied to the synthesis of thioureas. beilstein-journals.org The reaction of an amine with an isothiocyanate can be carried out by ball milling, often leading to quantitative yields in a short amount of time without the need for any solvent. beilstein-journals.org This method is not only environmentally benign but can also provide access to products that may be difficult to obtain through solution-phase chemistry. The addition of a catalytic amount of a liquid, known as liquid-assisted grinding (LAG), can sometimes further enhance the reaction rate and yield.

Derivatization Strategies and Analogue Preparation

Synthesis of Trisubstituted Thiourea Analogues

The primary and most straightforward method for synthesizing N,N,N'-trisubstituted thioureas, including this compound, involves the nucleophilic addition of a secondary amine to an isothiocyanate. researchgate.netbeilstein-journals.org This reaction is highly efficient and provides a direct route to unsymmetrically substituted thioureas.

For the specific synthesis of this compound, N-methylaniline is reacted with phenyl isothiocyanate. researchgate.netchemsrc.com This reaction is typically conducted in a suitable solvent and is known to proceed with high yields, often exceeding 75%. researchgate.net A recent study detailed a mild, general procedure for this synthesis, highlighting its efficiency in producing high-purity compounds suitable for applications such as reactivity-controlled nanocrystal synthesis. researchgate.net The molecular structure of the resulting this compound has been confirmed by single-crystal X-ray analysis, which shows the formation of hydrogen-bonded pairs of molecules in the crystal lattice. researchgate.net

Modern synthetic techniques have further optimized this classic reaction. Mechanochemical methods, such as manual grinding or automated ball milling, have been successfully employed for the synthesis of di- and trisubstituted thioureas. beilstein-journals.orgnih.gov These solvent-free approaches are not only environmentally friendly but also highly efficient, often resulting in quantitative yields in significantly reduced reaction times, sometimes within minutes. beilstein-journals.orgnih.gov

Solid-phase synthesis offers another strategic advantage, particularly for creating libraries of analogues. In this approach, resin-bound secondary amines are treated with various isothiocyanates to generate polymer-supported trisubstituted thioureas. nih.gov These can then be further functionalized or cleaved from the resin to yield the final products. nih.gov

The versatility of the isothiocyanate-amine addition reaction allows for the creation of a wide array of trisubstituted thiourea analogues by varying the substituents on both the amine and the isothiocyanate precursors.

Table 1: Synthesis of Trisubstituted Thiourea Analogues

| Precursor 1 (Amine) | Precursor 2 (Isothiocyanate) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| N-Methylaniline | Phenyl isothiocyanate | This compound | >75% | researchgate.net |

| Dibenzylamine | Benzyl isothiocyanate | N,N,N'-Tribenzylthiourea | >75% | researchgate.net |

| Di-n-butylamine | Phenyl isothiocyanate | N,N-Di-n-butyl-N'-phenylthiourea | >75% | researchgate.net |

| Aniline (B41778) | Phenyl isothiocyanate | 1,3-Diphenylthiourea | 74% | maynoothuniversity.ie |

Incorporation into Complex Molecular Architectures

The thiourea functional group is not merely a terminal structure but also a valuable building block for the synthesis of more complex molecular architectures, particularly various heterocyclic systems. The reactivity of the sulfur and nitrogen atoms in the thiourea core allows for its participation in cyclization and condensation reactions.

Although specific examples detailing the use of this compound as a precursor are not extensively documented, the reactivity of its close analogues, such as 1,3-diphenylthiourea, provides a strong indication of its synthetic potential. These reactions demonstrate the utility of the diarylthiourea framework in constructing larger, functionalized molecules.

Heterocycle Synthesis:

Thiazolines and Thiazoles: Diarylthioureas are effective precursors for thiazoline (B8809763) and thiazole (B1198619) rings. For instance, the reaction of 1,3-diarylthioureas with electrophilic reagents like 1-bromo-1-nitroalkenes, in the presence of a base, leads to the formation of highly substituted 2-iminothiazolines. rsc.org Similarly, N-acylthioureas, which can be prepared from thiourea resins, readily undergo condensation with α-haloketones (e.g., 2-bromoacetophenones) to yield thiazoles. nih.govconicet.gov.ar The reaction proceeds via the formation of an S-alkylated isothiourea intermediate, which then undergoes intramolecular cyclization. conicet.gov.ar

Imidazolidinones: 1,3-Diphenylthiourea can be used to construct five-membered heterocyclic systems. Its reaction with phenylglyoxal (B86788) serves as a key step in the synthesis of 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives. ucl.ac.be

maynoothuniversity.ieCurrent time information in Bangalore, IN.google.comTriazoles: The thiourea backbone can be transformed into a triazole ring system. The reaction of 1,3-diarylthioureas with formylhydrazide, mediated by a thiophile such as mercury(II) acetate, provides a one-pot synthesis of aryl-(4-aryl-4H- maynoothuniversity.ieCurrent time information in Bangalore, IN.google.comtriazol-3-yl)-amines. nih.gov This conversion showcases the thiourea's role as a urea (B33335) mimetic in bioisosteric replacement strategies. nih.gov

Pyrimidines: Simpler analogues like N-methylthiourea participate in multicomponent reactions, such as the Biginelli reaction, to form complex dihydropyrimidine (B8664642) derivatives. tsijournals.com A three-component condensation of an aldehyde, a β-dicarbonyl compound, and N-methylthiourea can produce highly functionalized thioxopyrimidinones. tsijournals.com

Table 2: Examples of Complex Architectures from Thiourea Derivatives

| Thiourea Precursor | Reagent(s) | Resulting Architecture | Reference(s) |

|---|---|---|---|

| 1,3-Diarylthiourea | 1-Bromo-1-nitroalkene, Base | 2-Imino-5-nitrothiazoline | rsc.org |

| 1,3-Diphenylthiourea | Phenylglyoxal | 1,3,5-Triphenyl-2-thioxoimidazolidin-4-one | ucl.ac.be |

| 1,3-Diarylthiourea | Formylhydrazide, Hg(OAc)₂ | Aryl-(4-aryl-4H- maynoothuniversity.ieCurrent time information in Bangalore, IN.google.comtriazol-3-yl)-amine | nih.gov |

| N-Acylthiourea | 2-Bromoacetophenone, Base | Substituted Thiazole | nih.gov |

| N-Methylthiourea | Aldehyde, β-Diketone, Acid | Hexahydro-thioxopyrimidinone | tsijournals.com |

| 1,3-Diphenylthiourea | Substituted Benzoyl Chloride, Base | N-Phenylbenzamide | innovareacademics.in |

Ligand Design Principles and Donor Atom Characteristics

The functionality of this compound as a ligand is rooted in the presence of multiple potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the urea backbone. researchgate.net The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for coordination with a variety of metal ions. acs.org

The electronic properties of the ligand are influenced by the phenyl and methyl substituents on the nitrogen atoms. These groups can exert steric and electronic effects that modulate the donor capacity of the nitrogen and sulfur atoms. The phenyl groups, being electron-withdrawing, can influence the electron density on the adjacent nitrogen and, through resonance, on the sulfur atom. The methyl group, on the other hand, is electron-donating. This electronic interplay within the molecule is a key principle in its design as a ligand, allowing for fine-tuning of its coordination properties.

Diverse Coordination Modes

This compound exhibits remarkable versatility in its coordination to metal centers, adopting several distinct modes. This flexibility is a direct consequence of the multiple donor sites available within its structure.

Monodentate Coordination via Sulfur or Nitrogen Atoms

The most common coordination mode for many thiourea derivatives involves monodentate ligation through the sulfur atom. uobasrah.edu.iqgrafiati.com The sulfur atom, being a soft donor, readily coordinates to soft metal ions. acs.org Theoretical studies on the related 1,3-diphenylthiourea have shown that the highest occupied molecular orbitals (HOMOs) are primarily located on the sulfur and phenyl groups, indicating this region as the active site for coordination. acs.org In some instances, coordination can also occur through one of the nitrogen atoms, although this is less common due to the generally stronger affinity of sulfur for many transition metals.

Bidentate Coordination via Nitrogen and Sulfur Atoms

Under certain conditions, this compound can act as a bidentate ligand, coordinating to a metal center through both a nitrogen and the sulfur atom to form a stable chelate ring. researchgate.net This mode of coordination often involves the deprotonation of the nitrogen atom, creating an anionic ligand that can form strong bonds with the metal ion. This chelation enhances the thermodynamic stability of the resulting complex compared to its monodentate counterparts. iucr.org The formation of such bidentate complexes has been observed in reactions with various transition metals. tandfonline.com

Polydentate and Bridging Coordination Modes

Beyond simple monodentate and bidentate coordination, this compound has the potential for more complex binding. It can act as a bridging ligand, where the sulfur atom coordinates to two different metal centers, a behavior observed in various thiourea complexes. iaea.orgwikipedia.org This bridging can lead to the formation of polynuclear or polymeric structures. While less common, the ligand could theoretically engage in polydentate coordination if both nitrogen atoms and the sulfur atom were to coordinate to one or more metal centers, although steric hindrance from the phenyl and methyl groups might make this challenging.

Formation of Transition Metal Complexes

The versatile coordination behavior of this compound allows it to form stable complexes with a range of first-row transition metals. materialsciencejournal.org The specific nature of the resulting complex, including its geometry and stoichiometry, is influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands.

Complexation with First-Row Transition Metals (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II))

Research has demonstrated the successful synthesis and characterization of this compound complexes with several first-row transition metals.

Copper (Cu): Copper complexes of thiourea derivatives are well-documented. uobasrah.edu.iqnih.gov With ligands similar to this compound, both Cu(I) and Cu(II) complexes have been formed. uobasrah.edu.iq In some cases, the thiourea ligand can reduce Cu(II) to Cu(I) during the complexation reaction. uobasrah.edu.iq The coordination geometry around the copper center can vary, with examples of trigonal planar and other geometries known. uobasrah.edu.iq

Cobalt (Co): Cobalt can form complexes with this compound. researchgate.net Depending on the oxidation state of the cobalt (Co(II) or Co(III)) and the coordination mode of the ligand, various geometries such as octahedral or square planar are possible. tandfonline.comscirp.org For instance, cobalt(III) complexes with related acylthiourea ligands have been characterized, often showing bidentate coordination. tandfonline.com

Nickel (Ni): Nickel(II) readily forms complexes with thiourea-based ligands. materialsciencejournal.orgcore.ac.ukresearchgate.net These complexes often exhibit square planar or octahedral geometries. materialsciencejournal.orgcore.ac.uk Studies on analogous N,N-disubstituted-N'-acylthioureas have shown the formation of diamagnetic, mononuclear nickel(II) complexes where the ligand coordinates as a bidentate NS donor. core.ac.uk

Manganese (Mn): While less common than copper or nickel complexes, manganese complexes with thiourea derivatives have been synthesized. researchgate.net For example, a binuclear manganese complex with a related thiourea derivative has been structurally characterized. researchgate.net

Zinc (Zn): Zinc(II), having a d¹⁰ electron configuration, typically forms tetrahedral or octahedral complexes. It has been shown to form complexes with various thiourea derivatives. irjmets.com The coordination is often through the sulfur atom in a monodentate fashion, but bidentate coordination is also possible.

The following table summarizes some general characteristics of complexes formed between first-row transition metals and thiourea-type ligands.

| Metal Ion | Typical Oxidation State(s) | Common Coordination Geometries | Notes on Thiourea Complexation |

| Copper (Cu) | +1, +2 | Trigonal Planar, Tetrahedral, Square Planar, Octahedral | Ligand can induce reduction of Cu(II) to Cu(I). uobasrah.edu.iq |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral, Square Planar | Can form stable Co(III) complexes with bidentate coordination. tandfonline.com |

| Nickel (Ni) | +2 | Square Planar, Octahedral | Often forms diamagnetic square planar complexes. core.ac.uk |

| Manganese (Mn) | +2, +3 | Tetrahedral, Octahedral | Binuclear complexes have been reported with similar ligands. researchgate.net |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | Typically forms colorless, diamagnetic complexes. irjmets.com |

Complexation with Second and Third-Row Transition Metals (e.g., Pt(II), Pd(II), Ag(I))

The coordination behavior of this compound with second and third-row transition metals, such as platinum(II), palladium(II), and silver(I), has been a subject of significant research. These metals, being soft Lewis acids, exhibit a strong affinity for the soft sulfur donor atom of the thiourea ligand.

Platinum(II) and Palladium(II) Complexes: this compound reacts with platinum(II) and palladium(II) salts to form stable complexes. asianpubs.org The nature of the resulting complexes, whether neutral or ionic, depends on the reaction stoichiometry and the ancillary ligands present. For instance, reactions with metal chlorides can yield neutral dimeric complexes of the formula [MCl₂L]₂ or monomeric species like [MCl₂L₂], where M is Pt(II) or Pd(II) and L is the thiourea ligand. asianpubs.org In these complexes, the thiourea ligand typically coordinates as a monodentate ligand through its sulfur atom. asianpubs.org Infrared spectroscopy data supports this mode of coordination, showing a shift in the C=S stretching frequency upon complexation. asianpubs.org

The geometry of these complexes is influenced by the metal ion and the ligands. Palladium(II) and platinum(II) complexes with thiourea derivatives often adopt a square planar geometry. nih.govresearchgate.net X-ray crystallographic studies on related systems, such as Pt(en)(1-phenyl-2-thiourea)₂₂, have confirmed a square-planar arrangement around the platinum atom. researchgate.net In mixed ligand systems, for example those containing phosphine (B1218219) ligands, the thiourea derivative still primarily binds through the sulfur atom, influencing the electronic and steric properties of the resulting complex. ajol.infowaikato.ac.nz The presence of bulky ancillary ligands can lead to specific isomeric forms, such as the trans arrangement in some palladium(II) complexes. nih.govd-nb.info

Silver(I) Complexes: Silver(I) also forms complexes with N,N'-disubstituted thioureas. tandfonline.comrsc.org The coordination environment around the silver(I) ion can vary. For example, tricoordinated monomeric silver(I) halide complexes stabilized by thiourea ligands have been characterized. grafiati.com In some instances, dimeric structures of the type [AgLX]₂ have been isolated. tandfonline.com The thiourea ligand in these silver complexes typically acts as a neutral monodentate ligand, coordinating through the sulfur atom. grafiati.com The resulting complexes are generally non-electrolytes and diamagnetic, consistent with the +1 oxidation state of silver. tandfonline.com The interaction of silver(I) with thiourea ligands is of interest due to the potential applications of the resulting complexes. rsc.orgrsc.orgnih.gov

Complexation with Lanthanide Series Elements (e.g., La(III), Sm(III), Tb(III))

The complexation of thiourea derivatives with lanthanide ions has been explored, although it is less common than with transition metals. Lanthanide ions, being hard Lewis acids, typically prefer coordination with hard donor atoms like oxygen or nitrogen. However, substituted thioureas can act as ligands for lanthanide ions. researchgate.netresearchgate.net

In the case of complexes with lanthanum(III), samarium(III), and terbium(III), studies on related thiourea derivatives suggest that coordination can occur. researchgate.netresearchgate.net For instance, with aroylthiourea ligands, which contain both soft sulfur and hard oxygen donor atoms, chelation to lanthanide ions often occurs through the oxygen and sulfur atoms. researchgate.net However, for a simple N,N'-disubstituted thiourea like this compound, coordination is expected to primarily involve the sulfur atom.

The synthesis of lanthanide(III) nitrate (B79036) complexes with ligands containing both nitrogen and sulfur donor atoms has been reported to yield complexes with the general formula [Ln(L)₂(NO₃)₂]NO₃, where two nitrate ions are coordinated in a bidentate fashion, leading to a coordination number of eight for the lanthanide ion. ias.ac.in While specific studies on this compound with lanthanides are not extensively detailed in the provided results, the general principles of lanthanide coordination chemistry suggest that complex formation is feasible. usask.canih.gov The resulting complexes are often characterized by spectroscopic techniques to elucidate the coordination mode. mdpi.com

Structural Aspects of Metal Complexes

The coordination geometry of metal complexes containing this compound is primarily dictated by the electronic configuration and coordination preferences of the central metal ion.

Square Planar Geometry: This geometry is very common for d⁸ metal ions such as Pd(II) and Pt(II). nih.gov In their complexes with this compound, the metal center is typically surrounded by four ligands in a plane. X-ray crystallography has been a crucial technique in confirming the square planar geometry in numerous palladium(II) and platinum(II) complexes with substituted thioureas. nih.govresearchgate.net For example, complexes of the type [MCl₂L₂] (M = Pd, Pt) are often found to have a square planar arrangement. nih.gov

Octahedral Geometry: Octahedral geometry is characteristic of metal ions that can accommodate six ligands, such as some first-row transition metals like Ni(II) and Co(II) in certain ligand fields, and is also seen in some second and third-row transition metal complexes. uobasrah.edu.iq While less common for the specific examples of Pt(II) and Pd(II) with this ligand, octahedral structures can be formed, particularly with smaller metal ions or when multiple bidentate ligands are involved. uobasrah.edu.iqlibretexts.org For instance, some Ni(II) complexes with N,N'-disubstituted thioureas have been proposed to have an octahedral geometry based on spectral data. uobasrah.edu.iq

The determination of these geometries relies heavily on techniques such as single-crystal X-ray diffraction, which provides precise bond lengths and angles. sci-hub.se Spectroscopic methods like UV-Vis and infrared spectroscopy, along with magnetic susceptibility measurements, also offer valuable insights into the coordination environment of the metal ion. researchgate.netamazonaws.com

Ancillary ligands, which are the other ligands in a complex apart from the primary ligand of interest (in this case, this compound), play a critical role in defining the final architecture of the metal complex. Their electronic and steric properties can influence the coordination number, geometry, and even the reactivity of the complex.

The introduction of bulky ancillary ligands, such as phosphines (e.g., triphenylphosphine, dppm), can have a significant steric impact. ajol.infounizar.es This can enforce a particular geometry, for example, favoring a trans arrangement of the thiourea ligands to minimize steric hindrance. d-nb.info The electronic properties of ancillary ligands also have a profound effect. For example, the electron-donating or -withdrawing nature of substituents on phosphine ligands can modulate the electron density at the metal center, which in turn can influence the kinetics and thermodynamics of reactions involving the complex. nih.gov

Elucidation of Coordination Geometries (e.g., Square Planar, Octahedral)

Chelation Thermodynamics and Kinetics

The study of the thermodynamics and kinetics of complex formation provides fundamental insights into the stability and reactivity of metal complexes with this compound.

Thermodynamics: The thermodynamic stability of metal complexes is quantified by their stability constants (or formation constants). While specific thermodynamic data for this compound are not extensively detailed in the provided search results, general principles for related thiourea derivatives apply. The complexation process is typically an equilibrium reaction, and the stability constant reflects the position of this equilibrium. A high stability constant indicates a thermodynamically favorable complex.

Kinetics: The kinetics of complex formation describe the rate at which the metal-ligand bonds are formed. For square planar Pt(II) and Pd(II) complexes, ligand substitution reactions are a key aspect of their kinetic behavior. The rate of substitution can be influenced by the entering ligand, the leaving group, and the other ligands already coordinated to the metal (the trans effect).

Studies on the oxidation of thioureas by various agents have provided kinetic data on reactions involving the thiourea moiety, which can be relevant to understanding its reactivity when coordinated to a metal. acs.org The rate of complex formation with lanthanide ions is generally very fast, as the interactions are primarily electrostatic.

Detailed kinetic and thermodynamic studies often involve techniques such as spectrophotometric titrations to determine stability constants and stopped-flow or temperature-jump methods to measure reaction rates. Computational methods are also increasingly used to model the structures and energies of these complexes, providing theoretical insights into their stability. researchgate.net

Interactive Data Table: Properties of this compound Complexes

| Metal Ion | Ancillary Ligands | Formula | Geometry | Key Findings |

| Pt(II) | Chloride | [PtCl₂L]₂ | Square Planar (bridged) | Dimeric structure with chloride bridges. asianpubs.org |

| Pd(II) | Chloride | [PdCl₂L₂] | Square Planar | Monomeric complex with monodentate thiourea. asianpubs.orgnih.gov |

| Ag(I) | Halide | [AgLX]₂ | Varies | Dimeric structure with monodentate thiourea. tandfonline.com |

| Pt(II) | Ethylenediamine | [Pt(en)L₂]²⁺ | Square Planar | Monomeric complex with monodentate thiourea. researchgate.net |

| Pd(II) | Phosphine | [Pd(dppm)(mtzS)₂] | Square Planar | Mixed ligand complex with monodentate thiourea derivative. ajol.info |

L represents a substituted thiourea ligand similar to this compound.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1,3 Diphenylthiourea and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, offers a profound understanding of the molecular vibrations and functional groups present in 1-methyl-1,3-diphenylthiourea.

Fourier Transform Infrared (FT-IR) Spectroscopy: C=S Stretching Frequency Shifts

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In the context of this compound, the C=S stretching vibration is of particular interest. For this compound, the FT-IR spectrum shows a characteristic absorption band for the C=S stretching vibration at approximately 1211 cm⁻¹. rsc.org The N-H stretching vibration is observed at 3355 cm⁻¹. rsc.org The presence of aromatic rings is confirmed by bands in the regions of 1589 cm⁻¹ and 1504 cm⁻¹. rsc.org

The C=S stretching frequency in thiourea (B124793) and its derivatives is sensitive to the electronic environment and any potential coordination with metal ions. Generally, the C=S stretching vibration in thiourea derivatives appears in the range of 700-600 cm⁻¹ and can be influenced by coupling effects. The normal value for ν(C=S) stretching vibrations is typically found between 1050-1200 cm⁻¹.

When this compound acts as a ligand in metal complexes, a shift in the C=S stretching frequency is often observed. This shift provides evidence of the coordination of the sulfur atom to the metal center. For instance, in complexes of related thiourea derivatives, a shift in the C=S band to a lower frequency (red shift) upon complexation indicates the involvement of the thiocarbonyl sulfur atom in bonding with the metal ion. This is because the coordination weakens the C=S double bond.

Here is a table summarizing the key FT-IR spectral data for this compound:

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3355 |

| C-H Aromatic Stretch | Not specified |

| C=C Aromatic Stretch | 1589, 1504 |

| C-N Stretch | 1342 |

| C=S Stretch | 1211 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds that are less polar. For thiourea and its derivatives, FT-Raman is effective in identifying the C=S and C-N stretching modes. In a study of the related compound 1,3-diphenylthiourea, the C=S stretching mode was observed at 911 cm⁻¹ in the Raman spectrum. researchgate.net The N-H stretching vibrations in thiourea derivatives are also observable in Raman spectra. asianpubs.org

The phenyl ring vibrations are also prominent in the FT-Raman spectrum. Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. orientjchem.org Ring stretching vibrations for substituted benzenes are expected in the 1285-1610 cm⁻¹ region. orientjchem.org

Correlation of Experimental and Computational Vibrational Spectra

To gain a more detailed assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations, such as those using Density Functional Theory (DFT). researchgate.netresearchgate.net These computational methods can predict the vibrational frequencies and intensities of a molecule. researchgate.net

For the related 1,3-diphenylthiourea, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate the vibrational wavenumbers. researchgate.net The theoretical C=S stretching mode for 1,3-diphenylthiourea was calculated to be at 908 cm⁻¹, which shows good agreement with the experimental IR value of 908 cm⁻¹ and the Raman value of 911 cm⁻¹. researchgate.net This correlation allows for a confident assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the different types of protons present in the molecule. rsc.org A characteristic singlet for the methyl (CH₃) protons is observed at 3.66 ppm. rsc.org The proton attached to the nitrogen (N-H) appears as a singlet at 6.90 ppm. rsc.org The ten aromatic protons of the two phenyl rings resonate as a multiplet in the range of 7.06-7.49 ppm. rsc.org

A summary of the ¹H NMR data for this compound in CDCl₃ is presented in the table below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.66 | Singlet | 3H |

| N-H | 6.90 | Singlet | 1H |

| Aromatic-H | 7.06-7.49 | Multiplet | 10H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule. The most downfield signal, appearing at 181.4 ppm, is attributed to the thiocarbonyl carbon (C=S). rsc.org The methyl carbon (N-CH₃) gives a signal at 43.6 ppm. rsc.org The carbon atoms of the two phenyl rings appear in the aromatic region, with distinct signals at 125.7, 126.0, 127.0, 128.6, 128.8, 130.8, 139.2, and 142.9 ppm. rsc.org

The key ¹³C NMR chemical shifts for this compound in CDCl₃ are tabulated below:

| Carbon Type | Chemical Shift (δ, ppm) |

| C=S | 181.4 |

| Aromatic-C (quaternary) | 139.2, 142.9 |

| Aromatic-CH | 125.7, 126.0, 127.0, 128.6, 128.8, 130.8 |

| N-CH₃ | 43.6 |

Two-Dimensional (2D) NMR Techniques

While one-dimensional (1D) NMR provides fundamental information on the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals and the complete elucidation of the molecular structure of this compound. Techniques such as COSY, HSQC, and HMBC are powerful tools for establishing connectivity between atoms. mdpi.comsdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edunanalysis.com For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the phenyl rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals directly to the carbon atoms to which they are attached (¹J-coupling). sdsu.edunih.gov This is particularly useful for assigning carbon signals. For instance, the intense singlet in the ¹H spectrum corresponding to the methyl group (N-CH₃) would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum. nih.gov

The table below outlines the expected key correlations in the 2D NMR spectra of this compound.

| Technique | Correlated Nuclei | Expected Key Correlations for this compound | Purpose |

| COSY | ¹H – ¹H | Correlations between ortho, meta, and para protons on each phenyl ring. | Establishes proton connectivity within the phenyl groups. |

| HSQC | ¹H – ¹³C (¹J) | Methyl protons ↔ Methyl carbon; Aromatic protons ↔ Aromatic carbons. | Assigns carbon atoms that are directly bonded to protons. |

| HMBC | ¹H – ¹³C (ⁿJ, n=2,3) | Methyl protons ↔ Thiocarbonyl carbon (C=S); Methyl protons ↔ Quaternary aromatic carbon; N-H proton ↔ Aromatic carbons. | Confirms connectivity across the entire molecule, linking the methyl, phenyl, and thiourea core units. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions (e.g., π–π* Transitions, Metal-to-Ligand Charge Transfer (MLCT))

The electronic spectrum of this compound and its metal complexes is characterized by distinct absorption bands arising from various electronic transitions. In the free ligand, the primary absorptions are due to intra-ligand transitions. mdpi.com The phenyl rings and the thiocarbonyl (C=S) group act as chromophores, giving rise to intense π→π* transitions, typically observed in the ultraviolet region. conicet.gov.aracs.org Studies on similar 1,3-disubstituted thiourea derivatives show these intense bands in the 230–300 nm range. mdpi.com

Upon coordination to a metal ion, the electronic spectrum can change significantly. While the intra-ligand π→π* transitions may shift in wavelength, new, often colorful, bands can appear in the visible region. researchgate.net These are known as charge-transfer (CT) bands. In complexes where the metal is in a low oxidation state and the ligand has accessible empty orbitals, Metal-to-Ligand Charge Transfer (MLCT) can occur. primescholars.comgoogle.com Conversely, if the metal can be easily reduced, Ligand-to-Metal Charge Transfer (LMCT) from the sulfur donor to the metal center is common for thiourea complexes and can result in intense absorption bands. mdpi.comprimescholars.com For example, copper(II) complexes with arylthioureas often exhibit an S→Cu(II) LMCT band around 400 nm. mdpi.com

| Transition Type | Description | Expected Region | Compound Type |

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Ultraviolet (e.g., ~230-300 nm) | Free Ligand & Complexes |

| n→π | Excitation of an electron from a non-bonding orbital (e.g., on sulfur) to a π antibonding orbital. | Ultraviolet (often overlaps with π→π*) | Free Ligand & Complexes |

| MLCT | Electron transfer from a metal-based orbital to a ligand-based empty orbital. | Visible/Near-UV | Metal Complexes |

| LMCT | Electron transfer from a ligand-based orbital (e.g., sulfur) to a metal-based empty orbital. | Visible/Near-UV (e.g., ~400 nm for S→Cu) | Metal Complexes |

X-ray Crystallography and Solid-State Structure Analysis

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

The analysis of N-methyl-N,N′-diphenylthiourea (2) confirms its molecular connectivity and reveals key structural parameters. nih.govresearchgate.net The structure shows a delocalization across the thiourea backbone, evidenced by the C-N bond lengths. The asymmetric unit of the reported crystal structure contains two independent molecules. researchgate.net The geometry around the nitrogen atoms is markedly planar, indicating amide-type resonance and interaction with the aromatic systems. iucr.org

Below is a table summarizing selected crystallographic data for this compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per unit cell (Z) | 2 |

| C=S Bond Length (Å) | ~1.68 |

| C-N Bond Lengths (Å) | ~1.36 - 1.38 |

| CCDC Reference | 2132676 |

Crystal Packing Analysis: Role of Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the solid state of this compound, these interactions dictate the supramolecular architecture. The primary interaction responsible for the assembly is hydrogen bonding. nih.govresearchgate.net

Specifically, the crystal structure reveals that molecules of this compound form hydrogen-bonded pairs. nih.govresearchgate.net This is a common motif in thiourea derivatives, where the N-H group acts as a hydrogen bond donor and the sulfur atom of the thiocarbonyl group acts as an acceptor (N-H···S). scispace.comresearchgate.net

C-H···π interactions: Where a C-H bond from one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule. researchgate.net

π-π stacking: Interactions between the aromatic rings of neighboring molecules, which can be in parallel or T-shaped arrangements. scispace.comnih.gov

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | N-H | S=C | Links molecules into discrete pairs, forming the primary structural synthon. nih.govresearchgate.net |

| C-H···π Interactions | C-H (phenyl or methyl) | Phenyl Ring (π-system) | Stabilizes the three-dimensional network. researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to crystal cohesion through aromatic interactions. nih.gov |

| Van der Waals Forces | All atoms | All atoms | General attractive forces that hold the crystal lattice together. researchgate.net |

Polymorphism and Conformational Flexibility in the Solid State

Thiourea derivatives, particularly N,N'-disubstituted ones, are known for their conformational flexibility, which can lead to the formation of different crystal forms, a phenomenon known as polymorphism. scispace.com This flexibility primarily arises from the rotation around the C-N single bonds of the thiourea backbone. conicet.gov.ar

For diarylthioureas, several conformations are possible, commonly referred to as trans-trans (TT), cis-trans (CT), and cis-cis (CC), depending on the orientation of the substituents relative to the thiocarbonyl sulfur atom. scispace.com Energetic analyses of related compounds show that the CT and TT configurations are often low-energy conformations that may coexist. scispace.com The presence of different conformers can result in distinct crystal packing arrangements, leading to polymorphs with different physical properties, such as melting point and solubility.

While specific polymorphic studies on this compound are not extensively detailed, the known conformational flexibility of the diarylthiourea scaffold suggests that it has the potential to exist in different solid-state forms. scispace.comconicet.gov.ar The specific conformation adopted in the known crystal structure is just one possibility, and other polymorphs could potentially be isolated under different crystallization conditions. The balance of intra- and intermolecular interactions, such as the N-H···S hydrogen bonds and steric effects from the phenyl and methyl groups, plays a crucial role in determining which conformation is favored in the solid state. scispace.com

Other Spectroanalytical and Morphological Characterization

This section details further analytical techniques used to characterize this compound and its complexes, focusing on elemental composition and surface morphology.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, which allows for the verification of its empirical formula and purity. For this compound, the analysis confirms the presence and relative abundance of carbon, hydrogen, nitrogen, and sulfur, matching the calculated values for its molecular formula, C₁₄H₁₄N₂S. rsc.orgchemsrc.com

One study reported the following elemental analysis results for this compound. rsc.org The close correlation between the found and calculated values confirms the successful synthesis and purity of the compound.

Table 1: Elemental Analysis Data for this compound (C₁₄H₁₄N₂S)

| Element | Calculated % | Found % rsc.org |

|---|---|---|

| Carbon (C) | 70.00 | 70.18 |

| Hydrogen (H) | 5.83 | 6.37 |

| Nitrogen (N) | 11.67 | 11.01 |

This analytical method is also critical for the characterization of metal complexes derived from thioureas. conicet.gov.arsci-hub.se By analyzing the percentage of each element, including the metal ion, researchers can confirm the stoichiometry of the ligand-to-metal ratio within the complex. For instance, studies on various thiourea and thiosemicarbazone derivatives complexed with metals such as copper, nickel, and palladium rely on elemental analysis to confirm the proposed structures of the resulting coordination compounds. conicet.gov.arnih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at a microscopic level. nih.gov It provides valuable information regarding the crystalline nature, particle size and shape, and surface texture of compounds like this compound and its metal complexes. sci-hub.se

While specific SEM images for this compound were not available in the reviewed literature, the technique is widely applied to related thiourea-based compounds and their complexes. SEM analysis of metal complexes of other thiourea derivatives reveals detailed morphological information. researchgate.net For example, SEM has been used to study the morphology of thin films and membranes incorporating metal complexes, showing how the material's surface is affected by the presence of the complex. mdpi.comrsc.org

Computational and Theoretical Investigations of 1 Methyl 1,3 Diphenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of thiourea (B124793) derivatives at a molecular level. These theoretical methods are used to model the molecule's properties, providing a basis for interpreting experimental data and predicting its reactivity.

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a common ab-initio approach that has been applied to thiourea compounds. researchgate.netscispace.com Often, HF and DFT calculations are performed in tandem to compare results. For instance, in studies of 1,3-diphenylthiourea, both HF and DFT (B3LYP) methods with a 6-311++G(d,p) basis set were used to calculate vibrational frequencies. researchgate.net It was noted that the B3LYP functional tends to provide results that align more closely with experimental values than the HF method, although scaling factors are often applied to the calculated wavenumbers from both methods to improve the correlation with experimental spectra. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like thiourea derivatives, this is coupled with conformational analysis to identify stable isomers.

Disubstituted thioureas can exist in several conformations, primarily defined by the orientation of the substituent groups relative to the C=S bond, leading to cis-cis (CC), cis-trans (CT), and trans-trans (TT) configurations. Experimental and theoretical studies on 1,3-diphenylthiourea have shown that it can exist in both CT and TT conformations. scispace.comresearchgate.net Energetic analysis using DFT indicates that the CT configuration is often the most energetically favorable, though the energy difference between CT and TT can be small, suggesting they may coexist. scispace.com The introduction of a methyl group on one of the nitrogen atoms in 1-methyl-1,3-diphenylthiourea would significantly influence its conformational preferences due to steric hindrance and electronic effects, although specific conformational analyses for this compound are not extensively documented.

Table 1: Comparison of Conformational Stability in Diphenylthiourea Analogues (Note: This table is illustrative, based on findings for 1,3-diphenylthiourea, as specific data for the 1-methyl derivative is not available in the provided sources.)

| Conformation | Relative Energy (eV) | Stability Preference |

| cis-trans (CT) | 0.0 | Most Preferable |

| trans-trans (TT) | 0.1 - 0.2 | Slightly Less Stable |

| cis-cis (CC) | Higher Energy | Not Favorable |

| Data derived from conformational analysis of 1,3-diphenylthiourea. scispace.com |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key technique for characterizing molecules. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of the observed spectral bands.

For the parent compound 1,3-diphenylthiourea, vibrational frequencies have been calculated using DFT (B3LYP) and ab-initio (HF) methods. researchgate.net The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of vibrational modes. PED breaks down the calculated normal modes into contributions from various internal coordinates (stretching, bending, torsion), allowing for an unambiguous assignment of complex vibrational bands. For thiourea derivatives, PED is crucial for assigning the characteristic "thioamide" bands, which arise from coupled vibrations of the C-N, N-H, and C=S groups. researchgate.netconicet.gov.ar

Table 2: Key Vibrational Modes in Thiourea Derivatives and their Typical Assignments

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν(N-H) | N-H stretching | 3300 - 3400 |

| ν(C-H) aromatic | C-H stretching in phenyl rings | 3000 - 3100 |

| Thioamide I | Primarily δ(N-H) bending | ~1500 |

| Thioamide II | Coupled ν(C-N) stretching and δ(N-H) bending | ~1300 |

| ν(C=S) | C=S stretching (often highly coupled) | 600 - 850 |

| Assignments based on general findings for substituted thioureas. researchgate.netresearchgate.net |

Electronic Structure Analysis

The analysis of a molecule's electronic structure, particularly its frontier molecular orbitals, is critical for understanding its chemical reactivity, electronic transitions, and potential applications in fields like nonlinear optics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxiapptec.comchalcogen.ro A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

In a study of 1,3-diphenylthiourea, theoretical calculations revealed that the two highest occupied molecular orbitals are primarily located on the sulfur atom and one of the phenyl groups. acs.org This region, therefore, defines the active site of the molecule, explaining its ability to coordinate with soft metal cations like Hg²⁺ through the sulfur atom. acs.org The HOMO-LUMO gap is also essential for analyzing electronic transitions; the transition from the HOMO to the LUMO corresponds to the lowest energy electronic excitation of the molecule. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.neteurjchem.com This analysis provides detailed information about electron density distribution in orbitals, helping to understand intermolecular and intramolecular interactions. eurjchem.com

A specific Natural Bond Orbital (NBO) analysis focused solely on this compound has not been detailed in the available scientific literature. Such a study would be valuable for quantifying the delocalization of the nitrogen lone pairs and the electronic interactions between the phenyl rings and the thiourea core, which are influenced by the presence of the methyl group.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netsemanticscholar.org It serves as a map for identifying sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. semanticscholar.orgajol.info

Detailed MEP surface analysis specifically for this compound is not presently available in published research. A dedicated MEP study would illustrate the electron-rich regions, likely around the sulfur atom and the phenyl rings' π-systems, and electron-poor regions, particularly around the remaining N-H proton, thereby providing a clearer picture of its reactive behavior.

Intermolecular Interactions and Topological Analysis

The study of intermolecular interactions is key to understanding the solid-state architecture and material properties of a compound. For substituted thioureas, these interactions govern the formation of complex supramolecular structures. nih.goviucr.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net By mapping properties onto this surface, researchers can decompose the crystal packing into contributions from different types of intermolecular contacts. nih.govscispace.com

Quantitative Analysis of Close Contacts

The quantitative analysis of intermolecular close contacts provides a detailed breakdown of the non-covalent interactions stabilizing a crystal structure. This is often performed in conjunction with Hirshfeld surface analysis to understand the percentage contribution of each type of interaction. nih.govscispace.com

Specific quantitative data on the close contacts for this compound is not available. This analysis would typically follow a Hirshfeld study to enumerate the relative importance of hydrogen bonding, van der Waals forces, and other weaker interactions in the molecular packing.

Hydrogen Bonding Networks

The crystal structure of N-methyl-N,N′-diphenylthiourea reveals the presence of significant hydrogen bonding. semanticscholar.org Unlike its parent compound, 1,3-diphenylthiourea, which has two N-H groups available for hydrogen bonding, the methylation of one nitrogen atom limits the primary hydrogen bonding to a single N-H donor site.

In the solid state, molecules of this compound form hydrogen-bonded pairs. semanticscholar.org These centrosymmetric dimers are linked by N—H···S hydrogen bonds, where the N-H group of one molecule interacts with the sulfur atom of an adjacent molecule. semanticscholar.org This interaction is a defining feature of its supramolecular assembly in the crystal. semanticscholar.org

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···S | - | - | - | - |

Pi-Pi (π-π) Stacking Interactions

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings and is crucial in the stabilization of many molecular structures. These interactions can significantly influence the packing of molecules containing phenyl groups in the solid state.

While the molecular structure of this compound contains two phenyl rings, specific studies detailing the presence or absence of significant π-π stacking interactions in its crystal lattice are not mentioned in the available literature. semanticscholar.org A detailed analysis of the crystal packing would be required to determine the centroid-centroid distances and geometry of any potential π-π interactions.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the computational and theoretical investigations of the nonlinear optical (NLO) properties of This compound .

Searches for first hyperpolarizability calculations, Density Functional Theory (DFT) studies, and general NLO property predictions for this specific methylated compound did not yield any relevant results. While extensive research exists for the related compound 1,3-diphenylthiourea (DPTU) and other thiourea derivatives, this information cannot be accurately extrapolated to this compound. The presence of a methyl group would alter the molecule's symmetry, electronic distribution, and intramolecular charge transfer characteristics, which are critical factors in determining its NLO properties.

Therefore, the requested article, with its specific focus on the first hyperpolarizability calculations for this compound, cannot be generated with scientific accuracy at this time due to the absence of published research findings and data tables for this particular compound.

Mechanistic Organic Chemistry and Reactivity of 1 Methyl 1,3 Diphenylthiourea

Reaction Pathways and Intermediate Studies

The reaction pathways of 1-methyl-1,3-diphenylthiourea are influenced by several factors, including the nature of the reactants, reaction conditions, and the inherent electronic and steric properties of the molecule. The presence of the methyl group on one nitrogen and a phenyl group on the other introduces asymmetry, which can lead to regioselectivity in its reactions.

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic and structural properties that dictate its reactivity. These studies reveal that the highest occupied molecular orbitals (HOMOs) are primarily located on the sulfur and the Z-phenyl group, identifying this region as the active site for electrophilic attack. acs.org The sulfur atom, with its high negative charge, is a soft nucleophilic center, readily interacting with soft electrophiles like heavy metal ions. acs.org

Intermediate studies in reactions involving substituted thioureas often point to the formation of key transient species that dictate the final product. For instance, in cyclization reactions, the initial nucleophilic attack by one of the nitrogen atoms or the sulfur atom leads to an intermediate that subsequently undergoes ring closure. The stability and reactivity of these intermediates are crucial in determining the reaction outcome.

Tautomerism Investigations (e.g., Imino Alcohol-Amide Tautomerism)

While direct studies on the tautomerism of this compound are not extensively reported, the related 1,3-diphenylthiourea provides insights into potential tautomeric equilibria. Thioureas can exist in thione-thiol tautomeric forms. However, in the case of 1,3-disubstituted thioureas, the thione form is generally more stable.

A relevant phenomenon is the imino alcohol-amide tautomerism observed in reactions of 1,3-diphenylthiourea. innovareacademics.ininnovareacademics.in For example, in the reaction of 1,3-diphenylthiourea with benzoyl chloride derivatives, a proposed mechanism involves the formation of an N-benzoyl-1,3-diphenylthiourea intermediate. innovareacademics.in This intermediate is suggested to undergo rearrangement and tautomerization. The final product, an N-phenylbenzamide, is formed through an imidic acid (or imino alcohol) tautomer, which is generally less stable than the corresponding amide form. innovareacademics.ininnovareacademics.in This suggests that under certain reaction conditions, intermediates derived from this compound could also exhibit such tautomeric behavior, influencing the reaction pathway.

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, where either the nitrogen or sulfur atoms act as the nucleophile. The nucleophilicity of the nitrogen atoms is influenced by the electronic effects of their substituents (methyl and phenyl groups). The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles.

A notable example is the reaction of 1,3-diphenylthiourea with benzoyl chloride derivatives, which proceeds via a nucleophilic substitution mechanism. innovareacademics.ininnovareacademics.in The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbonyl carbon of the benzoyl chloride. innovareacademics.in This initial substitution is followed by a rearrangement, leading to the formation of N-phenylbenzamide and phenylisothiocyanate. innovareacademics.ininnovareacademics.in The steric hindrance caused by the bulky phenyl groups is suggested to play a role in the reaction, allowing for the substitution of only one benzoyl moiety. innovareacademics.in

The reactivity in nucleophilic substitution can be influenced by the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups on the phenyl rings can enhance the rate of electrophilic substitution on the rings themselves, while the steric effects of substituents can hinder nucleophilic attack at the central sulfur atom.

Cyclization Reactions and Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The thiourea (B124793) backbone provides the necessary atoms (N-C-N-S) to form five- or six-membered rings upon reaction with appropriate bifunctional reagents.

Synthesis of Thiazole (B1198619) Derivatives (e.g., Thiazolidinones)

Thiazole derivatives, including thiazolidinones, are readily synthesized from substituted thioureas. The general approach involves the reaction of the thiourea with an α-halo carbonyl compound. For instance, the reaction of 1,3-diarylthioureas with chloroacetic acid in the presence of a base like sodium acetate (B1210297) in ethanol (B145695) leads to the formation of 2-imino-4-thiazolidinones. researchgate.net The proposed mechanism for this type of reaction involves the formation of an isothiourea intermediate through the nucleophilic attack of the sulfur atom on the α-carbon of the halo-carbonyl compound, followed by intramolecular cyclization. conicet.gov.ar

Another route to thiazole derivatives is the reaction of 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes. rsc.orgrsc.orgnih.gov This reaction proceeds via a Michael addition of the thiourea to the nitroalkene, followed by tautomerism and intramolecular nucleophilic substitution to form the 2-iminothiazoline ring. rsc.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1,3-Diarylthiourea | Chloroacetic Acid | 2-Imino-4-thiazolidinone | Sodium Acetate, Ethanol, Reflux | researchgate.net |

| 1,3-Diphenylthiourea | β-Bromo-β-nitrostyrene | 2-Imino-5-nitrothiazoline | Triethylamine, THF, Room Temperature | rsc.orgrsc.org |

Synthesis of Thiazine (B8601807) Derivatives

Thiazine derivatives can be synthesized from substituted thioureas by reacting them with α,β-unsaturated ketones. For example, chalcones (1,3-diaryl-2-propen-1-ones) can be cyclized with diphenylthiourea in the presence of a base like potassium hydroxide (B78521) in ethanol to yield substituted 4,6-diaryl-2-imino-diphenyl-6H-1,3-thiazines. derpharmachemica.comresearchgate.net This reaction provides a straightforward method for constructing the six-membered thiazine ring. The reaction of thiourea with α,β-unsaturated ketones is a well-documented method for synthesizing 1,3-thiazine derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Chalcone | Diphenylthiourea | Substituted 1,3-Thiazine | Potassium Hydroxide, Ethanol | derpharmachemica.comresearchgate.net |

| α,β-Unsaturated Ketone | Thiobenzamide | 5,6-Dihydro-4H-1,3-thiazine | BF3·Et2O, Room Temperature | nih.gov |

Formation of Quinazolinone and Benzothiazole (B30560) Derivatives

Substituted thioureas can also serve as precursors for the synthesis of fused heterocyclic systems like quinazolinones and benzothiazoles. The base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas is a known method for producing 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar This reaction proceeds through an intramolecular aromatic nucleophilic substitution (SNAr) mechanism. conicet.gov.ar

The synthesis of benzothiazole derivatives can be achieved through various routes, often involving the reaction of 2-aminothiophenol (B119425) with various reagents. analis.com.myekb.eg While direct synthesis from this compound is less common, related thiourea chemistry is integral. For instance, N-substituted benzothiazol-2-yl amines can be formed by reacting a substituted aniline (B41778) with potassium thiocyanate, which can then undergo further reactions to form more complex benzothiazole derivatives. ijrpc.com

| Starting Material | Reagent(s) | Product | Mechanism/Conditions | Reference |

| 1-(2-Haloaroyl)-3-aryl thiourea | Base | 1-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Intramolecular SNAr | conicet.gov.ar |

| Substituted Aniline | Potassium Thiocyanate, Bromine | N-Substituted-benzothiazol-2-yl amine | Cyclization | ijrpc.com |

Multicomponent Reactions (MCRs) Involving Thiourea Derivatives

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.govbeilstein-journals.org Thiourea derivatives, including N,N'-disubstituted structures like this compound, are exceptionally versatile building blocks in MCRs. crimsonpublishers.comcrimsonpublishers.com Their utility stems from the presence of multiple nucleophilic centers (sulfur and nitrogen atoms) and the ability to act as a bifunctional scaffold for reactions with various electrophiles. crimsonpublishers.com

A prominent application of thiourea derivatives in MCRs is the synthesis of various nitrogen- and sulfur-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry. crimsonpublishers.comfrontiersin.org For instance, thioureas are key components in the Biginelli and Hantzsch-type reactions, leading to the formation of dihydropyrimidines and dihydropyridines, respectively. nih.govresearchgate.net

One notable example is the three-component synthesis of 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com In this reaction, a thiourea, formed in situ from a primary amine and phenyl isothiocyanate, reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.com The proposed mechanism involves the initial Michael-type addition of the thiourea's nucleophilic sulfur atom to the carbon-carbon triple bond of DMAD. crimsonpublishers.com This is followed by an intramolecular cyclization, where a nitrogen atom attacks a carbonyl group, ultimately yielding the thiazolidinone ring system after the elimination of methanol. crimsonpublishers.com

Table 1: Examples of 2-Imino-1,3-thiazolidin-4-one Derivatives Synthesized via MCR A one-pot, three-component reaction involving a primary amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (DMAD) in ethanol at room temperature.

| Primary Amine (Component 1) | Phenyl Isothiocyanate (Component 2) | Dimethyl Acetylenedicarboxylate (Component 3) | Resulting Product (Structure not shown) | Yield (%) |

| Ethylamine | Yes | Yes | Methyl 2-(1-ethyl-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-ylidene)acetate | 90 |

| Propylamine | Yes | Yes | Methyl 2-(4-oxo-3-phenyl-2-(phenylimino)-1-propylthiazolidin-5-ylidene)acetate | 85 |

| Isopropylamine | Yes | Yes | Methyl 2-(1-isopropyl-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-ylidene)acetate | 80 |

| Butylamine | Yes | Yes | Methyl 2-(1-butyl-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-ylidene)acetate | 87 |

| Benzylamine | Yes | Yes | Methyl 2-(1-benzyl-4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-ylidene)acetate | 92 |

| Data sourced from Abdelhamid A, et al. (2019). crimsonpublishers.com |

Similarly, thioureas are instrumental in the synthesis of thiazole derivatives. nih.govresearchgate.net A three-component reaction for synthesizing thiazole-pyrimidines involves the initial reaction of a thiourea with an α-haloketone to form a 2-aminothiazole (B372263) intermediate in situ. nih.gov This intermediate then reacts with a dialkyl acetylenedicarboxylate to furnish the final fused heterocyclic product in good yields. nih.gov The conversion from a two-component to a more efficient one-pot, three-component process highlights the advantages of MCR strategies. nih.gov The reactivity of N,N'-disubstituted thioureas can sometimes lead to mixtures of isomeric products, depending on the reaction partners and conditions, which may involve rearrangement between cyclic intermediates. rsc.org

Furthermore, chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric multicomponent reactions (AMCRs). rsc.org They operate through a dual activation mechanism, using their two N-H protons to form hydrogen bonds, which simultaneously activates both the electrophile and the nucleophile, thereby controlling the stereochemical outcome of the reaction. rsc.orgacs.org

Rearrangement Processes (e.g., Wittig Rearrangement Analogs)

While this compound itself is not typically the substrate for classical Wittig-type rearrangements, the thiourea functional group plays a crucial and multifaceted role in various rearrangement reactions, acting as a catalyst or participating as a reactive intermediate that undergoes structural transformation.

Thioureas as Catalysts in Rearrangement Reactions A significant development is the use of chiral thiourea derivatives as organocatalysts in enantioselective rearrangement reactions. For example, chiral bifunctional catalysts combining a thiourea and a DMAP (4-dimethylaminopyridine) moiety have been successfully applied to the highly enantioselective Steglich and Black rearrangements. rsc.org In these acyl-transfer reactions, the thiourea group is thought to activate the substrate and control the stereochemistry through hydrogen bonding. rsc.org

However, in other contexts, such as the Ireland-Claisen rearrangement, computational studies have suggested that thiourea catalysts may stabilize the starting materials more than the transition state, leading to a higher activation barrier and a slowing of the reaction rather than catalysis. beilstein-journals.org This highlights the nuanced role of thiourea catalysts, where their effect is highly dependent on the specific rearrangement's mechanism and transition state geometry. beilstein-journals.org

Thioureas as Substrates in Rearrangement Reactions More directly, thiourea derivatives can be substrates that undergo rearrangement. A notable example is the reaction of N,N'-disubstituted thioureas with α-halogeno ketones. While the expected product is a 2-(N,N-disubstituted amino)thiazol-5-yl ketone, the reaction of N-acyl-N,N'-disubstituted thioureas can lead to mixtures of isomeric products. rsc.org The formation of these isomers is attributed to a rearrangement occurring between cyclic intermediates during the reaction sequence. rsc.org

Another relevant transformation is the aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl group. wikipedia.org While not a direct rearrangement of the thiourea backbone, sequential Staudinger/aza-Wittig reactions are employed to synthesize various heterocycles. mdpi.combeilstein-journals.orgthieme-connect.com For instance, a multicomponent reaction has been developed to access 1-amino-1H-imidazole-2(3H)-thiones, which are considered biologically relevant thiourea derivatives, using a tandem Staudinger/aza-Wittig sequence. mdpi.com This demonstrates the utility of the thiourea motif within more complex, multi-step transformations that include rearrangement-like cyclizations.

Furthermore, N,N'-disubstituted thioureas can be converted to carbodiimides through dehydrosulfurization, a process that can be considered a type of elimination-rearrangement reaction. researchgate.net

Catalytic Applications of 1 Methyl 1,3 Diphenylthiourea and Its Derivatives

Organocatalysis

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, thiourea (B124793) derivatives have emerged as a prominent class of catalysts. Their efficacy stems primarily from their ability to form hydrogen bonds, activating electrophiles and controlling the stereochemical outcome of reactions.

Role as Hydrogen-Bonding Donors